1-(1H-Pyrazol-4-yl)pentan-1-ol
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Overview
Description
1-(1H-Pyrazol-4-yl)pentan-1-ol is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)pentan-1-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method is the alkylation of 4-hydroxy-1H-pyrazole with 1-bromopentane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazol-4-yl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(1H-Pyrazol-4-yl)pentan-1-one.
Reduction: 1-(1H-Pyrazol-4-yl)pentane.
Substitution: 1-(1H-Pyrazol-4-yl)pentyl chloride.
Scientific Research Applications
1-(1H-Pyrazol-4-yl)pentan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)pentan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(1H-Pyrazol-3-yl)pentan-1-ol
- 1-(1H-Pyrazol-5-yl)pentan-1-ol
- 1-(1H-Pyrazol-4-yl)butan-1-ol
Comparison: 1-(1H-Pyrazol-4-yl)pentan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)pentan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h5-6,8,11H,2-4H2,1H3,(H,9,10) |
InChI Key |
UWKGVOPZQJWMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CNN=C1)O |
Origin of Product |
United States |
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